molecular formula C29H26N2O2 B14393682 N-(9H-Carbazol-9-YL)-1,1-bis(4-ethoxyphenyl)methanimine CAS No. 89568-91-2

N-(9H-Carbazol-9-YL)-1,1-bis(4-ethoxyphenyl)methanimine

Cat. No.: B14393682
CAS No.: 89568-91-2
M. Wt: 434.5 g/mol
InChI Key: VYGUFHRPNGXUBJ-UHFFFAOYSA-N
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Description

N-(9H-Carbazol-9-YL)-1,1-bis(4-ethoxyphenyl)methanimine is a complex organic compound that features a carbazole moiety linked to a methanimine group, which is further substituted with two ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-Carbazol-9-YL)-1,1-bis(4-ethoxyphenyl)methanimine typically involves the condensation of 9H-carbazole with a suitable aldehyde or ketone, followed by the introduction of ethoxyphenyl groups. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(9H-Carbazol-9-YL)-1,1-bis(4-ethoxyphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The ethoxyphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated carbazole or ethoxyphenyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the ethoxyphenyl groups.

Scientific Research Applications

N-(9H-Carbazol-9-YL)-1,1-bis(4-ethoxyphenyl)methanimine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(9H-Carbazol-9-YL)-1,1-bis(4-ethoxyphenyl)methanimine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The carbazole moiety may interact with DNA or proteins, leading to changes in cellular function. The ethoxyphenyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-(9H-Carbazol-9-YL)-N’-(1-(4-ethoxyphenyl)ethylidene)propanohydrazide
  • N’-[(E)-1-(4-ethoxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide

Uniqueness

N-(9H-Carbazol-9-YL)-1,1-bis(4-ethoxyphenyl)methanimine is unique due to its specific structural arrangement, which combines the carbazole moiety with two ethoxyphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

89568-91-2

Molecular Formula

C29H26N2O2

Molecular Weight

434.5 g/mol

IUPAC Name

N-carbazol-9-yl-1,1-bis(4-ethoxyphenyl)methanimine

InChI

InChI=1S/C29H26N2O2/c1-3-32-23-17-13-21(14-18-23)29(22-15-19-24(20-16-22)33-4-2)30-31-27-11-7-5-9-25(27)26-10-6-8-12-28(26)31/h5-20H,3-4H2,1-2H3

InChI Key

VYGUFHRPNGXUBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=NN2C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCC

Origin of Product

United States

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